molecular formula C14H9FN2OS2 B2563477 (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 862807-23-6

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2563477
CAS No.: 862807-23-6
M. Wt: 304.36
InChI Key: QVRNNKFRPWGKIM-VOTSOKGWSA-N
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Description

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a combination of fluorobenzo[d]thiazole and thiophene moieties linked by an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.

    Acrylamide Formation: The acrylamide group is introduced by reacting the benzo[d]thiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling with Thiophene: The final step involves the coupling of the acrylamide intermediate with thiophene-2-carbaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the acrylamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzo[d]thiazole and thiophene rings.

Mechanism of Action

The mechanism by which (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, altering their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-(4-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Uniqueness

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound for further research and development.

Biological Activity

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure incorporates a benzothiazole moiety, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.

  • Molecular Formula : C20_{20}H14_{14}FN3_3OS2_2
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 899964-29-5

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the thiazole and thiophene rings enhances its binding affinity to various enzymes and receptors, making it a candidate for further pharmacological studies.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives containing benzothiazole structures exhibit significant cytotoxicity against various cancer cell lines. The IC50 values reported for related compounds suggest that they can effectively inhibit cell growth in vitro.
    CompoundCell LineIC50 (µM)
    3iMCF-72.7
    4fA5490.09
    These results underscore the potential of benzothiazole derivatives as anticancer agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study on related benzothiazole derivatives demonstrated broad-spectrum antibacterial and antifungal activities.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
10fE. coli50 µg/mL
10fS. aureus50 µg/mL

These findings suggest that this compound may be effective against various microbial pathogens.

Neurological Applications

Compounds with similar structures have been evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease.

  • AChE Inhibition : The thiazole-benzamide hybrids showed significant inhibition of AChE, indicating potential use in treating cognitive disorders.
    CompoundIC50 (µM)
    3a1.5
    3i2.7

This suggests that modifications to the thiazole structure can enhance AChE inhibitory effects, providing a pathway for developing new therapeutics for Alzheimer's disease.

Case Studies

A notable case study involved synthesizing a series of benzothiazole derivatives and evaluating their biological activities:

  • Synthesis and Evaluation : Researchers synthesized various derivatives and tested them against different cancer cell lines and microbial strains, demonstrating that structural modifications significantly affect biological activity.
  • In Silico Studies : Molecular docking studies have been employed to predict binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action.

Properties

IUPAC Name

(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS2/c15-10-4-1-5-11-13(10)17-14(20-11)16-12(18)7-6-9-3-2-8-19-9/h1-8H,(H,16,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRNNKFRPWGKIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C=CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)/C=C/C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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